molecular formula C16H18N2O4 B12806256 Diethyl(quinoxalin-2-ylmethyl)propanedioate CAS No. 1501-42-4

Diethyl(quinoxalin-2-ylmethyl)propanedioate

Cat. No.: B12806256
CAS No.: 1501-42-4
M. Wt: 302.32 g/mol
InChI Key: XCRBSFVOBSMVRC-UHFFFAOYSA-N
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Description

Diethyl(quinoxalin-2-ylmethyl)propanedioate is an organic compound characterized by the presence of a quinoxaline ring attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(quinoxalin-2-ylmethyl)propanedioate typically involves the reaction of quinoxaline derivatives with diethyl malonate. One common method includes the following steps:

    Formation of Quinoxaline Derivative: Quinoxaline is synthesized by the condensation of o-phenylenediamine with glyoxal.

    Alkylation: The quinoxaline derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Esterification: The alkylated quinoxaline is reacted with diethyl malonate under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl(quinoxalin-2-ylmethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of quinoxaline-2-ylmethyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Quinoxaline-2-carboxylic acid derivatives.

    Reduction: Quinoxaline-2-ylmethyl alcohol.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Diethyl(quinoxalin-2-ylmethyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a precursor for pharmacologically active agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can modulate enzyme activity by binding to active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(quinoxalin-2-yl)malonate
  • Diethyl(quinoxalin-2-ylmethyl)succinate
  • Diethyl(quinoxalin-2-ylmethyl)fumarate

Uniqueness

Diethyl(quinoxalin-2-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1501-42-4

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

diethyl 2-(quinoxalin-2-ylmethyl)propanedioate

InChI

InChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3

InChI Key

XCRBSFVOBSMVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC

Origin of Product

United States

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